4-Hydroxypyridine-2-carbonyl chloride

描述

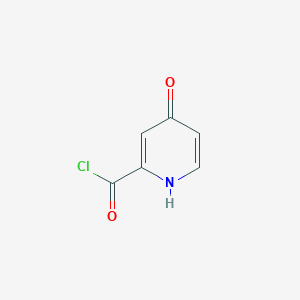

Structure

3D Structure

属性

IUPAC Name |

4-oxo-1H-pyridine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-6(10)5-3-4(9)1-2-8-5/h1-3H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPICFXHNFYGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxypyridine 2 Carbonyl Chloride and Precursors

Strategies for the Construction of the 4-Hydroxypyridine (B47283) Core

The formation of the central 4-hydroxypyridine ring system can be achieved through various synthetic routes, starting from simple acyclic precursors or by modifying existing pyridine (B92270) derivatives. These methods offer flexibility in introducing various substituents onto the pyridine ring.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. nih.gov Several named reactions are employed for the synthesis of pyridine rings. acsgcipr.org

A notable MCR approach involves the reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. researchgate.net This process yields β-methoxy-β-ketoenamides, which serve as versatile intermediates that can be subsequently cyclized to form highly functionalized 4-hydroxypyridine derivatives. researchgate.netthegoodscentscompany.com Another well-known method is the Hantzsch pyridine synthesis, a three-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen donor like ammonia (B1221849). ijcrt.org While the classic Hantzsch synthesis leads to dihydropyridines that require a subsequent oxidation step, modifications exist that can yield the aromatic pyridine ring directly. acsgcipr.orgijcrt.org

| MCR Type | Reactants | Intermediate/Product | Key Features |

| LANCA Three-Component Reaction | Lithiated Alkoxyallenes, Nitriles, Carboxylic Acids | β-ketoenamides | Provides flexible precursors for substituted 4-hydroxypyridines. researchgate.net |

| Hantzsch Pyridine Synthesis | Aldehyde, β-dicarbonyl compounds (2 eq.), Ammonia | 1,4-Dihydropyridines | A well-established method for pyridine ring formation; requires subsequent oxidation. nih.govijcrt.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound | Substituted Pyridones | Directly yields the aromatic pyridine core through a condensation/elimination mechanism. acsgcipr.org |

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including 4-hydroxypyridines. These pathways typically involve the intramolecular cyclization of a linear precursor.

One prominent strategy begins with 1,3-diketones, which are reacted with ammonia to form α,β-unsaturated β-aminoketones. google.com Subsequent N-acylation of these intermediates with carboxylic acid halides or anhydrides, followed by an intramolecular aldol (B89426) condensation, results in the formation of the substituted 4-hydroxypyridine ring. google.com This multi-step process offers a route to O-modified 4-hydroxypyridine derivatives with reported yields of around 50-60%. google.com

Another pathway involves the cyclocondensation of β-ketoenamides, which can be prepared through various methods, including the MCRs mentioned previously. researchgate.net Treatment of these β-ketoenamides with reagents like a mixture of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and Hünig's base promotes the cyclization to furnish the desired 4-hydroxypyridine derivatives. researchgate.net

The 4-hydroxypyridine core can also be synthesized by modifying the functional groups of readily available pyridine derivatives.

From 4-Aminopyridine: A high-yield synthesis route starts with 4-aminopyridine. guidechem.com The process involves a diazotization reaction in a sulfuric acid solution using a nitrite (B80452) source, such as butyl nitrite. guidechem.com The resulting diazonium salt is then hydrolyzed. Subsequent neutralization of the reaction mixture, for example with a barium hydroxide (B78521) solution, leads to the formation of 4-hydroxypyridine. This method has been optimized to achieve yields of approximately 92% with product purity exceeding 99%. guidechem.com

From 4-Chloropyridine (B1293800): Another common precursor is 4-chloropyridine. The halogen at the 4-position of the pyridine ring is susceptible to nucleophilic displacement. nih.gov Conversion to 4-hydroxypyridine can be achieved by heating 4-chloropyridine under alkaline conditions, followed by acidification. guidechem.comresearchgate.net This nucleophilic substitution reaction replaces the chloro group with a hydroxyl group to yield the target scaffold. nih.gov The preparation of 4-chloropyridine itself can be accomplished from 4-hydroxypyridine using halogenating agents like phosphorus pentachloride (PCl5) or phosphoryl chloride, highlighting the reversible nature of this functional group interconversion. nih.govresearchgate.net

| Precursor | Reagents | Reaction Type | Key Advantages |

| 4-Aminopyridine | 1. H₂SO₄, Butyl Nitrite2. H₂O (Hydrolysis)3. Ba(OH)₂ (Neutralization) | Diazotization followed by Hydrolysis | High yield (≈92%) and high purity (>99%). guidechem.com |

| 4-Chloropyridine | Alkaline conditions (e.g., NaOH), followed by acidification | Nucleophilic Aromatic Substitution | Utilizes a commercially available starting material. guidechem.comnih.gov |

4-Hydroxypyridine exists in tautomeric equilibrium with its keto form, 4-pyridone. The synthesis of this ring system is fundamental as it represents the same core structure. Synthetic approaches often target this pyridone form directly.

One method involves the conversion of 4H-pyran-4-ones. google.com For example, 2-trifluoromethyl-4H-pyran-4-one, prepared via the reaction of an acetylacetone (B45752) enol ether with an ethyl perfluoroalkanoate followed by acid-catalyzed cyclization, can be treated with aqueous ammonia. google.com This reaction opens the pyranone ring and re-closes it to form the 4-hydroxy-2-trifluoromethylpyridine derivative. google.com Similarly, novel building blocks like 3-hydroxy-3,4-dihydropyrido[2,1-c] guidechem.comchemicalbook.comoxazine-1,8-diones can undergo ring-opening transformations to construct polycyclic pyridone systems. mdpi.com The 4-hydroxy-2-pyridone scaffold is also a common motif in natural products, and various total synthesis approaches have been developed to access these complex molecules. psu.edu

Conversion of 4-Hydroxypyridine-2-carboxylic Acid Precursors to the 2-Carbonyl Chloride Moiety

The final step in the conceptual synthesis of the title compound involves the conversion of a 4-hydroxypyridine-2-carboxylic acid precursor into the highly reactive 4-hydroxypyridine-2-carbonyl chloride. This transformation is a standard procedure in organic synthesis for activating a carboxylic acid.

The conversion of carboxylic acids to their corresponding acid chlorides is most commonly achieved using direct halogenation agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). masterorganicchemistry.comcommonorganicchemistry.com Both reagents are effective and have the advantage of producing gaseous byproducts, which simplifies the purification of the desired acyl chloride. chemicalbook.comchemguide.co.uk

Using Thionyl Chloride (SOCl₂): Thionyl chloride reacts with carboxylic acids to produce the acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. libretexts.orglibretexts.org The reaction can be performed neat or in an inert solvent. commonorganicchemistry.com The addition of a catalytic amount of a tertiary amine like pyridine or N,N-dimethylformamide (DMF) can accelerate the reaction, allowing it to proceed under milder conditions. masterorganicchemistry.comscispace.comnih.gov

Using Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent for this conversion and is often preferred for its milder reaction conditions. chemicalbook.com The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) at room temperature, often with a catalytic amount of DMF. commonorganicchemistry.comresearchgate.net The byproducts of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are all volatile. core.ac.uk This method is particularly useful for substrates that are sensitive to the higher temperatures or more acidic conditions sometimes associated with thionyl chloride. chemicalbook.com A patent describes the synthesis of 4-chloropyridine-2-carboxylic acid chloride from a pyridine-2-carboxylic acid derivative using thionyl chloride, demonstrating the applicability of this method to the pyridine system. google.com

| Reagent | Typical Conditions | Byproducts | Advantages |

| Thionyl Chloride (SOCl₂) ** | Neat or inert solvent, often at reflux; Pyridine or DMF catalyst. commonorganicchemistry.comscispace.com | SO₂, HCl | Readily available and effective. masterorganicchemistry.com |

| Oxalyl Chloride ((COCl)₂) ** | Inert solvent (e.g., DCM), room temp; DMF catalyst. commonorganicchemistry.comwikipedia.org | CO₂, CO, HCl | Milder conditions, all byproducts are gaseous, simplifying workup. chemicalbook.com |

Exploration of Alternative Activating Reagents for Acyl Chloride Formation

The conversion of a carboxylic acid, such as 4-hydroxypyridine-2-carboxylic acid, into its corresponding acyl chloride is a fundamental activation procedure in organic synthesis. youtube.com While traditional reagents are effective, research has focused on developing alternative reagents that offer milder reaction conditions, greater selectivity, and simpler workup procedures.

The most common reagents for this transformation are thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). chemguide.co.uk Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. chemguide.co.uk Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is another popular choice that also produces volatile byproducts, making it suitable for smaller-scale reactions where milder conditions are required. researchgate.net

However, the generation of HCl by these reagents can be problematic for sensitive substrates. This has led to the exploration of alternative activating agents that operate under neutral conditions. One such reagent is 1-Chloro-N,N,2-trimethyl-1-propenylamine, developed by Ghosez, which allows for the conversion of carboxylic acids to acyl chlorides under strictly neutral conditions. sigmaaldrich.com This method is particularly useful in peptide synthesis to link hindered amino acids where racemization is a concern. sigmaaldrich.com

Another significant advancement involves the use of fluoroamidinium salts, introduced by Carpino. sigmaaldrich.com Reagents like TFFH (fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) can be used to generate acyl fluorides in situ. sigmaaldrich.com Acyl fluorides exhibit greater stability towards water compared to acyl chlorides and are less prone to cause racemization, making them highly valuable in complex syntheses. sigmaaldrich.com

Below is a table summarizing various activating reagents for acyl chloride formation.

| Reagent | Formula | Byproducts | Reaction Conditions | Key Advantages |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Typically reflux | Gaseous byproducts simplify workup. chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Often with cat. DMF, mild | Volatile byproducts, milder than SOCl₂. researchgate.net |

| Phosphorus(V) Chloride | PCl₅ | POCl₃(l), HCl(g) | Cold reaction | Effective, but produces a liquid byproduct. chemguide.co.uk |

| Cyanuric Chloride | C₃N₃Cl₃ | Cyanuric acid | Neutral conditions | Avoids liberation of HCl. researchgate.net |

| Ghosez's Reagent | C₆H₁₂ClN | - | Neutral conditions | Avoids acidic conditions, good for sensitive substrates. sigmaaldrich.com |

Enantioselective Synthesis and Stereocontrol in 4-Hydroxypyridine Architectures

Achieving stereocontrol in the synthesis of substituted pyridine rings is a significant challenge in organic chemistry due to the aromaticity of the pyridine core. Enantioselective methods are crucial for producing chiral molecules with specific biological activities. Research in this area often focuses on the dearomatization of pyridine derivatives to create chiral, non-aromatic intermediates that can be further functionalized.

One effective strategy involves the catalytic asymmetric addition of Grignard reagents to in situ-formed N-acylpyridinium salts. acs.org This methodology allows for the dearomative alkylation of pyridine derivatives, providing direct access to nearly enantiopure chiral dihydro-4-pyridones with high yields. acs.org The process is operationally simple and compatible with a wide range of pyridine substrates and Grignard reagents. acs.org

Another approach to constructing highly functionalized, enantiopure 4-hydroxypyridine derivatives is through a versatile three-component synthesis. researchgate.net This method can utilize a multicomponent reaction of alkoxyallenes, nitriles, and chiral carboxylic acids to produce β-methoxy-β-ketoenamides. researchgate.net These intermediates are then transformed into 4-hydroxypyridines in a subsequent cyclocondensation step, effectively transferring the chirality from the starting material to the final pyridine structure. researchgate.netresearchgate.net This strategy provides a practical route to 4-hydroxypyridine derivatives with stereogenic centers in the side chains. researchgate.net

Furthermore, enantioselective synthesis of related 4-hydroxytetrahydropyridine derivatives has been achieved through the intramolecular addition of tertiary enamides to aldehydes. nih.gov This method highlights the diverse strategies available for introducing stereocenters into pyridine-based scaffolds. The ability to control the three-dimensional arrangement of substituents is paramount for the synthesis of complex natural products and pharmaceutical agents.

Chemical Reactivity and Mechanistic Aspects of 4 Hydroxypyridine 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the 2-Carbonyl Chloride Center

The 2-carbonyl chloride group of 4-hydroxypyridine-2-carbonyl chloride is a highly reactive center, readily undergoing nucleophilic acyl substitution. The electron-withdrawing nature of the chlorine atom and the pyridine (B92270) ring polarizes the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.

The reaction of acid halides with ammonia (B1221849) or amines is a fundamental and widely used method for the synthesis of amides. Acyl chlorides, such as this compound, readily react with both aliphatic and aromatic amines to form the corresponding amides in high yields. masterorganicchemistry.com The reaction is typically exothermic and may require cooling to control the reaction rate.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group and deprotonation to yield the amide. libretexts.org

Table 1: Examples of Aminolysis Reactions

| Amine | Product |

| Ammonia | 4-hydroxypyridine-2-carboxamide |

| Primary Amine (R-NH₂) | N-substituted-4-hydroxypyridine-2-carboxamide |

| Secondary Amine (R₂-NH) | N,N-disubstituted-4-hydroxypyridine-2-carboxamide |

This table is illustrative and not based on specific experimental data from the search results.

A one-pot synthesis of amides from carboxylic acids can be achieved using thionyl chloride for the in-situ formation of the acid chloride, which then reacts with the amine. rsc.org This method is effective even with sterically hindered amines and acid-sensitive groups, often proceeding with retention of stereochemistry for chiral substrates. rsc.org

Similar to aminolysis, this compound reacts with alcohols to form esters. This reaction is a classic example of nucleophilic acyl substitution. organic-chemistry.orgorganic-chemistry.org The alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon. The subsequent elimination of the chloride ion results in the formation of the ester. libretexts.org

The process can be catalyzed by a base to deprotonate the alcohol, increasing its nucleophilicity. stackexchange.com The use of a base also neutralizes the HCl byproduct. libretexts.org

Table 2: Esterification with Various Alcohols

| Alcohol | Product |

| Methanol | Methyl 4-hydroxypyridine-2-carboxylate |

| Ethanol | Ethyl 4-hydroxypyridine-2-carboxylate |

| tert-Butanol | tert-Butyl 4-hydroxypyridine-2-carboxylate |

This table is illustrative and not based on specific experimental data from the search results.

Acid chlorides can react with carboxylate anions in a nucleophilic acyl substitution reaction to produce acid anhydrides. libretexts.org Therefore, this compound can react with a carboxylate salt (RCOO⁻) to form a mixed anhydride (B1165640). If it reacts with the salt of its corresponding carboxylic acid (4-hydroxypyridine-2-carboxylate), a symmetrical anhydride is formed.

The mechanism is analogous to that of aminolysis and esterification, with the carboxylate anion serving as the nucleophile. libretexts.org

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react readily with acid chlorides. masterorganicchemistry.comresearchgate.net The reaction with this compound would proceed via nucleophilic acyl substitution to initially form a ketone. However, since ketones are also reactive towards Grignard reagents, a second equivalent of the Grignard reagent typically adds to the ketone, ultimately forming a tertiary alcohol after an acidic workup. libretexts.orgmasterorganicchemistry.com

It is worth noting that the reactivity of Grignard reagents with pyridine N-oxides can lead to 2-substituted pyridines. organic-chemistry.org While this compound is not an N-oxide, the pyridine ring's reactivity should be considered. Copper-catalyzed dearomative alkylation of pyridine derivatives with Grignard reagents has also been reported to form dihydro-4-pyridones. nih.govacs.org

Ancillary bases like pyridine and triethylamine (B128534) are crucial in reactions involving acyl chlorides for two primary reasons. stackexchange.comhud.ac.uk

Firstly, they act as acid scavengers, neutralizing the hydrochloric acid (HCl) byproduct that is generated during the nucleophilic acyl substitution. libretexts.org This prevents the protonation of the nucleophile (e.g., amine or alcohol), which would render it non-nucleophilic.

Secondly, bases like pyridine can act as nucleophilic catalysts. stackexchange.comreddit.com Pyridine can attack the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to attack by the primary nucleophile (alcohol or amine) than the original acyl chloride, thereby accelerating the reaction. stackexchange.comreddit.com Triethylamine, being more sterically hindered, primarily functions as a non-nucleophilic base to neutralize HCl. hud.ac.uk

The general procedure for amide synthesis from acid chlorides often involves the addition of triethylamine to a solution of the acid chloride and the amine. hud.ac.uk

Reactivity and Tautomerism of the 4-Hydroxyl Group

The 4-hydroxyl group of the pyridine ring exhibits its own characteristic reactivity, which is significantly influenced by tautomerism. nih.gov The reactivity of hydroxyl groups can vary, with primary hydroxyls generally being more reactive than secondary ones due to steric factors. researchgate.net

4-Hydroxypyridine (B47283) exists in a tautomeric equilibrium with its pyridone form, specifically 4-pyridone. chemtube3d.comchemtube3d.com In this equilibrium, the proton from the hydroxyl group can migrate to the ring nitrogen. Studies have shown that in most solvents and in the solid state, the pyridone form is favored due to its aromaticity and the presence of a strong C=O bond. chemtube3d.comchemtube3d.com Intermolecular hydrogen bonding also plays a role in stabilizing the pyridone tautomer. chemtube3d.com

This tautomerism has a profound effect on the reactivity of the 4-position. While the hydroxy form can react as a typical phenol (B47542) (O-acylation, O-alkylation), the pyridone form has an amide-like character and can undergo N-alkylation or N-acylation at the ring nitrogen. chemtube3d.comresearchgate.net The outcome of a reaction at this position often depends on the specific reaction conditions, such as the solvent, base, and electrophile used. researchgate.net For instance, reactions of 4-hydroxypyridine with certain electrophiles have been shown to result in attack at the nitrogen atom. researchgate.net

Investigation of 4-Hydroxypyridine ⇌ 4-Pyridone Tautomeric Equilibria and their Influence on Reactivity

A fundamental aspect controlling the reactivity of 4-hydroxypyridine derivatives is the tautomeric equilibrium between the enol form (4-hydroxypyridine) and the keto form (pyridin-4(1H)-one, or 4-pyridone). chemtube3d.comwikipedia.org This equilibrium is not static and is significantly influenced by the physical state and the solvent environment. wikipedia.org

In the gas phase, the aromatic enol tautomer, 4-hydroxypyridine, is the predominant species. wikipedia.orgwayne.edu However, in polar solvents and in the solid state, the equilibrium shifts significantly to favor the 4-pyridone tautomer. chemtube3d.com This preference for the pyridone form in solution is attributed to its greater polarity and the ability to form strong intermolecular hydrogen bonds. chemtube3d.comnih.gov The 4-pyridone structure, while having a carbonyl group, maintains aromatic character through the delocalization of the lone pair of electrons on the nitrogen atom into the ring. chemtube3d.com

This tautomerism is crucial as it presents two different nucleophilic sites for potential reactions. The 4-hydroxypyridine form offers the oxygen of the hydroxyl group as a nucleophilic center, while the 4-pyridone form presents the ring nitrogen as a primary nucleophilic site. Given that most reactions are conducted in solution, the chemistry of this compound is predominantly that of its 4-pyridone tautomer. The greater contribution of the zwitterionic resonance structure in 4-pyridone compared to analogous 2-pyridones enhances its polarity and influences the reactivity of substituents on the ring. nih.gov

| Tautomer | Predominant Phase/Solvent | Key Structural Feature |

| 4-Hydroxypyridine (Enol form) | Gas phase, Non-polar solvents | Aromatic ring with -OH group |

| 4-Pyridone (Keto form) | Solid state, Polar solvents | Pyridine ring with C=O group and N-H bond |

This table summarizes the predominant forms of the 4-hydroxypyridine/4-pyridone tautomeric system under different conditions.

Regioselectivity in Nucleophilic Attack on the Pyridine Nitrogen vs. Oxygen

The presence of two potential nucleophilic centers—the ring nitrogen in the 4-pyridone tautomer and the exocyclic oxygen in the 4-hydroxypyridine tautomer—leads to questions of regioselectivity in reactions like acylation, alkylation, and arylation. The outcome of a reaction with an electrophile is determined by the relative nucleophilicity of these two sites, which is in turn affected by the reaction conditions and the nature of the electrophile.

In general, for ambident nucleophiles of this type, the nitrogen atom is a stronger nucleophile than the oxygen atom. quora.com This is consistent with observations in similar systems; for example, in the acylation of 4-aminophenol, N-acylation is strongly favored over O-acylation because the amino group is a more potent nucleophile than the hydroxyl group. quora.com Consequently, reactions involving the 4-pyridone system, which is the dominant tautomer in solution, are expected to primarily occur at the nitrogen atom. This leads to the formation of N-substituted products. acs.org

However, the oxygen atom can also act as a nucleophile, leading to O-substituted products. The selectivity can be influenced by factors such as the solvent, the base used for deprotonation (if any), and the electrophile itself. acs.org Hard and soft acid-base (HSAB) theory can be invoked to rationalize the observed selectivity. The nitrogen atom is generally considered a softer nucleophile than the oxygen atom. Therefore, softer electrophiles will preferentially react at the nitrogen, while harder electrophiles may favor reaction at the oxygen.

O- vs. N-Acylation Pathways

The acylation of the 4-hydroxypyridine/4-pyridone system can proceed through two distinct pathways: O-acylation of the enol form or N-acylation of the keto form. differencebetween.com Given that the molecule , this compound, already contains an acyl group, intermolecular acylation with an external acylating agent would lead to a more complex derivative. The discussion here focuses on the fundamental principles governing the site of acylation.

Studies on the related 4-pyridone system have shown that acylation can yield both N-acyl and O-acyl products. The position of the equilibrium between these products depends on the structure of the acyl group, temperature, and solvent polarity. While N-acylation is often the kinetically favored pathway due to the higher nucleophilicity of the nitrogen, the O-acyl product (an acyloxypyridine) can sometimes be the thermodynamically more stable product. However, N-acyl pyridones are typically the isolable products from the acylation of 4-pyridone with aliphatic acid anhydrides and chlorides.

The general mechanism for N-acylation involves the nucleophilic attack of the ring nitrogen of the 4-pyridone tautomer on the electrophilic carbonyl carbon of an acylating agent. O-acylation proceeds via the attack of the hydroxyl oxygen of the 4-hydroxypyridine tautomer.

Factors Influencing Acylation Regioselectivity:

Nucleophilicity: The nitrogen atom in 4-pyridone is generally more nucleophilic than the oxygen in 4-hydroxypyridine, favoring N-acylation. quora.com

Tautomer Concentration: In solution, the higher concentration of the 4-pyridone tautomer provides more opportunities for N-acylation.

Reaction Conditions: The choice of solvent, temperature, and catalyst can shift the balance between the two pathways. Acidic conditions can protonate the nitrogen, potentially favoring O-acylation, while basic conditions can deprotonate the hydroxyl group, enhancing its nucleophilicity. nih.gov

Intramolecular Reactivity and Cyclization Pathways

The presence of a reactive carbonyl chloride group at the 2-position, immediately adjacent to the ring nitrogen, introduces the possibility of intramolecular reactions. While specific studies on the cyclization of this compound are not prominent in the literature, plausible pathways can be proposed based on the reactivity of analogous ortho-substituted pyridine derivatives.

One potential pathway is an intramolecular cyclization involving the nucleophilic ring nitrogen and the electrophilic acyl chloride. The nitrogen atom of one molecule could attack the acyl chloride of another, leading to dimerization or polymerization. However, a true intramolecular reaction would require the nitrogen to attack the acyl chloride on the same ring. This is sterically hindered and would form a highly strained four-membered ring, making it an unlikely process.

A more plausible intramolecular reaction could occur if the pyridine nitrogen first acts as a nucleophile towards an external substrate, and a subsequent cyclization is triggered. Alternatively, under specific conditions, a rearrangement or reaction involving the 4-position substituent might be possible, though this would involve the formation of a larger bicyclic system. For instance, intramolecular reactions are known to occur in systems where a nucleophilic group can readily access an electrophilic center, such as in the cyclization of N-cyano sulfoximines to form thiadiazine 1-oxides. While structurally different, this demonstrates the principle of intramolecular cyclization driven by suitably positioned reactive groups.

Given the high reactivity of acyl chlorides, in the absence of other nucleophiles, this compound would likely be unstable and prone to polymerization or reaction with trace amounts of water.

Derivatization and Functionalization Strategies Employing 4 Hydroxypyridine 2 Carbonyl Chloride

Construction of 4-Hydroxypyridine-2-Carboxylic Acid Derivatives

The carbonyl chloride group is an excellent acylating agent, readily reacting with nucleophiles to form a variety of carboxylic acid derivatives. This reactivity is a cornerstone for the construction of amide and ester linkages, as well as for the synthesis of more complex heterocyclic structures.

The reaction of 4-Hydroxypyridine-2-carbonyl chloride with primary and secondary amines yields the corresponding 4-hydroxypyridine-2-carboxamides. This amidation reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. The reaction is generally high-yielding and tolerates a wide range of functional groups on the amine, allowing for the synthesis of a diverse library of amide derivatives.

Similarly, esterification can be achieved by reacting the carbonyl chloride with a variety of alcohols and phenols. For simple primary and secondary alcohols, the reaction often proceeds readily. For less reactive nucleophiles, such as phenols or hindered secondary alcohols, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be employed to enhance the reaction rate. The scope of this esterification is broad, encompassing a wide array of alcoholic and phenolic substrates.

Table 1: Examples of Amide and Ester Derivatives from this compound

| Nucleophile | Product |

|---|---|

| Aniline | 4-Hydroxy-N-phenylpyridine-2-carboxamide |

| Benzylamine | N-Benzyl-4-hydroxypyridine-2-carboxamide |

| Morpholine | (4-Hydroxypyridin-2-yl)(morpholino)methanone |

| Phenol (B47542) | Phenyl 4-hydroxypyridine-2-carboxylate |

| Ethanol | Ethyl 4-hydroxypyridine-2-carboxylate |

This table represents expected products based on the general reactivity of acyl chlorides. Specific literature examples for these reactions with this compound are not extensively documented.

Further derivatization of the carbonyl chloride can lead to the formation of N-acyl-α-amino ketones. These compounds are valuable synthetic intermediates and can be prepared by the N-acylation of α-amino acids with this compound, followed by functional group manipulations.

Moreover, the 4-hydroxypyridine-2-carbonyl moiety can serve as a precursor for the synthesis of oxazole (B20620) derivatives. One common synthetic route to oxazoles involves the reaction of an acyl chloride with an α-amino ketone. While direct synthesis from this compound and an α-amino ketone is plausible, another approach involves the intramolecular cyclodehydration of an N-acyl-α-amino acid derivative.

Modification and Functionalization of the 4-Hydroxyl Group

The hydroxyl group at the 4-position of the pyridine ring provides another avenue for functionalization. This group can undergo O-alkylation and O-acylation to introduce a variety of substituents, further diversifying the molecular scaffold.

O-alkylation of the 4-hydroxyl group can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and solvent can influence the efficiency of the reaction. Common bases include sodium hydride, potassium carbonate, and cesium carbonate.

O-acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride (B1165640). This reaction is typically performed in the presence of a base like pyridine or triethylamine. This strategy allows for the introduction of a second ester group into the molecule, distinct from the one that could be formed at the 2-position.

The O-alkylation and O-acylation reactions lead to the formation of ethers and esters at the 4-position of the pyridine ring, respectively. These modifications can significantly alter the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability.

Table 2: Potential Ether and Ester Derivatives at the 4-Position

| Reagent | Product Type |

|---|---|

| Methyl iodide | 4-Methoxy-pyridine-2-carbonyl derivative |

| Benzyl bromide | 4-(Benzyloxy)-pyridine-2-carbonyl derivative |

| Acetyl chloride | 4-Acetoxypyridine-2-carbonyl derivative |

This table illustrates the types of products expected from the functionalization of the 4-hydroxyl group, based on general synthetic methodologies.

Pyridine Ring Functionalization and Dearomatization

The pyridine ring itself is a key target for functionalization. Various strategies can be employed to introduce substituents onto the ring or to alter its aromatic character through dearomatization reactions. These modifications can lead to novel three-dimensional structures with potential applications in medicinal chemistry and materials science.

The introduction of substituents onto the pyridine ring of 4-hydroxypyridine (B47283) derivatives can be achieved through various electrophilic and nucleophilic aromatic substitution reactions, although the electronic nature of the substituted pyridine will dictate the regioselectivity of these reactions.

Dearomatization of the pyridine ring can be accomplished through reduction or cycloaddition reactions. These transformations convert the planar aromatic ring into a non-planar, partially saturated or fully saturated heterocyclic system. Such changes in geometry can have a profound impact on the biological activity and physical properties of the resulting molecules. While general methods for pyridine dearomatization are known, their application to derivatives of this compound would depend on the compatibility of the reaction conditions with the existing functional groups.

Electrophilic Aromatic Substitution on Substituted Pyridines

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. However, the pyridine ring presents a significant challenge to this class of reactions. Compared to benzene, the rate of electrophilic substitution on pyridine is considerably slower. wikipedia.org This reduced reactivity is due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org Furthermore, under the acidic conditions often required for SEAr (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) cation. wikipedia.org This positive charge further deactivates the ring, making substitution nearly impossible. wikipedia.org

To overcome this inherent lack of reactivity, strategies often involve the introduction of activating groups onto the pyridine ring or modification of the nitrogen atom. wikipedia.orgmdpi.com Activating substituents stabilize the cationic intermediate (a σ-complex or arenium ion) formed during the substitution by donating electrons into the ring system. wikipedia.orglibretexts.org One effective strategy is the conversion of pyridine to pyridine-N-oxide. The negatively charged oxygen atom makes the N-oxide ring system more reactive than pyridine and even benzene. wikipedia.org

In the context of this compound, the substituents play opposing roles. The hydroxyl group at the C-4 position is an activating group, donating electron density through resonance and favoring electrophilic attack. Conversely, the carbonyl chloride group at the C-2 position is deactivating. Computational studies on the nitration of pyridine derivatives have shown that such reactions proceed through a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate. rsc.orgresearchgate.net The presence of activating groups is crucial for the feasibility of the reaction. For instance, while the protonated form of pyridine is strongly deactivated, pyridine-N-oxide can undergo nitration, with the regiochemical outcome influenced by solvation effects. rsc.org

| Substituent Type | Effect on Reactivity | Directing Influence | Examples |

| Activating Groups | Increase rate of SEAr | Ortho, Para | -OH, -OR, -NH2 |

| Deactivating Groups | Decrease rate of SEAr | Meta | -NO2, -CN, -C(O)R |

| Halogens | Decrease rate of SEAr | Ortho, Para | -F, -Cl, -Br, -I |

This table summarizes the general effects of substituent groups on electrophilic aromatic substitution on aromatic rings.

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced at the C-2 (α) and C-4 (γ) positions. stackexchange.com The mechanism involves the attack of a nucleophile on the aromatic ring to form a high-energy anionic intermediate, known as a Meisenheimer complex, which breaks aromaticity. stackexchange.com The stability of this intermediate is the key factor determining the reaction's feasibility. stackexchange.com When the attack occurs at the C-2 or C-4 positions, a resonance structure can be drawn where the negative charge is placed on the electronegative nitrogen atom, providing significant stabilization. stackexchange.com This stabilization is not possible if the attack occurs at the C-3 position. stackexchange.com

The presence of a good leaving group is essential for the SNAr reaction to proceed. Halopyridines are common substrates for this transformation. nih.govacs.org The reactivity of halopyridines in SNAr reactions is influenced by the high electronegativity of the halogen, with fluoropyridines often reacting much faster than chloropyridines. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org

For this compound, the carbonyl chloride group at the C-2 position serves as both an electron-withdrawing group that activates the ring for nucleophilic attack and contains a leaving group (chloride). The hydroxyl group at C-4 can also influence the reaction, potentially through deprotonation under basic conditions to form a phenoxide-like species, which would further activate the ring. SNAr provides a site-specific method to synthesize substituted pyridines, often starting from hydroxypyridines which are converted to halo- or other activated derivatives. nih.govacs.org

| Leaving Group (at C-2) | Relative Reactivity | Nucleophile Examples | Product Type |

| -F | Highest | R-O⁻, R-NH₂, R-S⁻ | 2-Alkoxy/Amino/Thio-pyridines |

| -Cl | Intermediate | R-O⁻, R-NH₂, R-S⁻ | 2-Alkoxy/Amino/Thio-pyridines |

| -Br | Lower | R-O⁻, R-NH₂, R-S⁻ | 2-Alkoxy/Amino/Thio-pyridines |

This table illustrates the relative reactivity of 2-halopyridines in typical SNAr reactions.

Catalytic Dearomatization for Chiral Hydroxypyridine Derivatization

Catalytic asymmetric dearomatization has emerged as a powerful strategy for the synthesis of complex, chiral, three-dimensional structures from flat, aromatic precursors. mdpi.com This approach is particularly valuable for accessing chiral N-heterocycles, which are prominent motifs in pharmaceuticals. nih.gov The nucleophilic dearomatization of pyridines is one of the most direct methods to obtain polysubstituted dihydropyridines (DHPs) and related structures. mdpi.com

The process typically requires activation of the pyridine ring to render it sufficiently electrophilic for nucleophilic attack. mdpi.com A common strategy involves the in situ formation of N-acylpyridinium salts, which are highly reactive intermediates. mdpi.com The subsequent addition of a nucleophile, guided by a chiral catalyst, leads to the formation of enantioenriched products. mdpi.com

Chiral copper catalysis has been successfully employed for the enantioselective C-4 dearomatization of methoxypyridine derivatives, which are structural analogs of hydroxypyridines. nih.govrug.nlresearcher.life These reactions provide access to functionally rich and enantioenriched δ-lactams, an important class of compounds with known pharmacological properties. nih.govrug.nl For example, a chiral copper complex can catalyze the C-4 regioselective addition of styrenes to pyridines in the presence of a silane. mdpi.com Similarly, the Harutyunyan group developed a highly enantioselective dearomatization of 4-methoxypyridine (B45360) using Grignard reagents and a copper catalyst with a chiral phosphine (B1218219) ligand. mdpi.com The reaction proceeds efficiently at low temperatures, yielding dihydropyridone products with excellent enantioselectivity (up to 99% ee). mdpi.com This methodology highlights a powerful route for transforming simple hydroxypyridine derivatives into valuable chiral building blocks. nih.gov

| Catalyst System | Nucleophile | Pyridine Substrate | Product Class | Enantioselectivity |

| Chiral Copper/Phosphoramidite | Dialkylzinc | 4-Methoxy-N-benzyloxycarbonyl pyridinium | Dihydropyrid-4-ones | High |

| (R,R)-Ph-BPE / CuBr·SMe₂ | Grignard Reagents | 4-Methoxypyridine (with acylating agent) | Dihydropyridones | Up to 99% ee |

| Chiral Copper Complex | Styrenes (with silane) | Substituted Pyridines | 1,4-Dihydropyridines | High |

This table presents examples of catalytic systems used for the asymmetric dearomatization of activated pyridine derivatives.

Multicomponent Derivatization Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, offer a highly efficient approach to molecular complexity. A flexible route to highly functionalized 4-hydroxypyridine derivatives has been developed utilizing a two-step process that begins with an MCR. researchgate.net

This strategy involves the reaction of alkoxyallenes, nitriles, and carboxylic acids to generate β-methoxy-β-ketoenamide intermediates. These intermediates are then subjected to an intramolecular cyclization to furnish the 4-hydroxypyridine core. researchgate.net This approach allows for the creation of unsymmetrically functionalized pyridines with stereogenic side chains at the 2- and 6-positions. researchgate.net

Once the 4-hydroxypyridine scaffold is formed, it can be further functionalized. A common tactic is to convert the hydroxyl group into a highly effective leaving group, such as a nonaflate. These pyrid-4-yl nonaflates are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the synthesis of complex bipyridine derivatives. researchgate.net This combination of a multicomponent reaction to build the core followed by cross-coupling for diversification represents a powerful and modular strategy for generating libraries of complex pyridine derivatives. researchgate.net

| Component 1 | Component 2 | Component 3 | Intermediate | Final Core Structure |

| Alkoxyallene | Nitrile | Carboxylic Acid | β-Alkoxy-β-ketoenamide | 4-Hydroxypyridine |

| 1,3-Diketone | Amine | Pyridinecarboxylic acid | β-Ketoenamide | 4-Hydroxypyridine |

This table outlines the components used in multicomponent strategies to synthesize the 4-hydroxypyridine core.

Advanced Structural and Spectroscopic Investigations of 4 Hydroxypyridine 2 Carbonyl Chloride and Its Derivatives

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms in the solid state. For derivatives of 4-hydroxypyridine-2-carbonyl chloride, this technique is crucial for unambiguously determining the preferred tautomeric form (the enol-like 4-hydroxypyridine (B47283) versus the keto-like 4-pyridone), bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Detailed Research Findings:

Studies on closely related compounds, such as chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) and various 4-oxo-1,4-dihydropyridine carboxylates, consistently reveal that the 4-pyridone (or 4-oxo-1,4-dihydropyridine) tautomer is overwhelmingly favored in the solid state. researchgate.netresearchgate.netnih.gov This preference is stabilized by extensive intermolecular hydrogen bonding networks.

In the crystal structure of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, for example, molecules form one-dimensional chains sustained by bifurcated N—H⋯(O,O) hydrogen bonds. researchgate.netnih.gov The exocyclic N-H group of the pyridone ring simultaneously interacts with the ring carbonyl oxygen and an ester carbonyl oxygen of an adjacent molecule. Similarly, in 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, chains are formed through N—H⋯O hydrogen bonds between the pyridone N-H and the ring carbonyl oxygen. nih.goviucr.org

The molecular geometry of these derivatives is typically near-planar, a result of the delocalized π-system within the pyridone ring. nih.govnih.gov The planarity facilitates efficient crystal packing and strong intermolecular interactions. Analysis of bond lengths within the heterocyclic ring provides further evidence for the pyridone form; the C4-O bond exhibits significant double-bond character, while the C-N bonds are shorter than typical single bonds, indicating delocalization of the nitrogen lone pair into the ring system. chemtube3d.com

Table 1: Representative Crystallographic Data for 4-Pyridone Derivatives

| Compound | Tautomeric Form | Crystal System | Space Group | Key Intermolecular Interaction(s) | Reference |

|---|---|---|---|---|---|

| Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate | 4-Pyridone | Monoclinic | P2₁/c | Bifurcated N—H⋯(O,O) hydrogen bonds | researchgate.netnih.gov |

| 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide | 4-Pyridone | Monoclinic | P2₁/c | N—H⋯O hydrogen bonds forming chains | nih.goviucr.org |

| Chelidamic Acid Monohydrate | 4-Pyridone (Zwitterionic) | Triclinic | Pī | Extensive O—H⋯O and N—H⋯O hydrogen bonds involving water | researchgate.net |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating molecular structure, conformation, and dynamics in solution. For 4-hydroxypyridine-2-carbonyl derivatives, it provides critical insights that are complementary to solid-state crystallographic data.

While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of nuclei, complex structures require multi-dimensional techniques for unambiguous signal assignment.

Detailed Research Findings:

For a derivative like 4-hydroxypyridine-2-carboxylic acid, the ¹H NMR spectrum typically shows three distinct aromatic proton signals corresponding to the protons at the C3, C5, and C6 positions. chemicalbook.com Their precise chemical shifts and coupling patterns are indicative of the substituent effects and the dominant tautomeric form in solution. The ¹³C NMR spectrum reveals signals for all unique carbon atoms, including the characteristic downfield signal for the C=O group of the acyl chloride (or ester/acid) and the C4=O of the pyridone ring.

To assign these signals definitively, a suite of 2D NMR experiments is employed:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the straightforward assignment of protonated carbons in the pyridine (B92270) ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together the molecular framework. For instance, the proton at C6 would show an HMBC correlation to the carbonyl carbon at C2, confirming their proximity. The N-H proton of the pyridone tautomer would show correlations to C2 and C6.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, helping to trace the connectivity of the proton network within the pyridine ring (e.g., H5 to H6).

Table 2: Typical NMR Chemical Shift Ranges for the 4-Pyridone-2-carbonyl Scaffold (in DMSO-d₆)

| Nucleus | Position | Typical Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| ¹H | N1-H | 11.0 - 12.5 (broad) | C2, C6 |

| H3 | ~6.5 | C2, C4, C5 | |

| H5 | ~6.4 | C3, C4, C6 | |

| H6 | ~7.8 | C2, C4, C5 | |

| ¹³C | C2 (Carbonyl) | 160 - 170 | H3, H6 |

| C3 | ~110 | H5 | |

| C4 (Carbonyl) | ~175 | H3, H5, H6 | |

| C5 | ~118 | H3, H6 | |

| C6 | ~140 | H5 |

Variable Temperature (VT) NMR spectroscopy is a powerful method for studying dynamic molecular processes, such as the rotation around single bonds that leads to different conformations (rotamers). mdpi.com

Detailed Research Findings:

In derivatives of this compound, restricted rotation around the C2-C(O) single bond can lead to the existence of distinct rotamers in solution. At low temperatures, this rotation may be slow on the NMR timescale, resulting in the appearance of separate sets of signals for each rotamer. As the temperature is increased, the rate of rotation increases. This is observed in the NMR spectrum as a broadening of the signals, followed by their coalescence into a single set of time-averaged signals at a higher temperature. researchgate.net

By analyzing the lineshape of the signals at different temperatures, it is possible to calculate the rate of exchange between the conformations. From this data, an Eyring plot can be constructed to determine the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barrier. mdpi.com Such studies on cyanopyridone structures have successfully used VT-NMR to confirm specific conformations that were not apparent at room temperature. vnu.edu.vn This analysis provides crucial information about the flexibility of the molecule and the energetic landscape of its conformational states in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. It is highly sensitive to the types of chemical bonds and the functional groups present, making it an excellent tool for structural confirmation and for studying intermolecular interactions like hydrogen bonding.

Detailed Research Findings:

The vibrational spectrum of a 4-hydroxypyridine-2-carbonyl derivative is dominated by features characteristic of the 4-pyridone tautomer. A key region of interest is the high-frequency range (1600-3500 cm⁻¹).

N-H Stretching: A broad absorption band is typically observed between 2800 and 3200 cm⁻¹, characteristic of the N-H stretching vibration involved in strong hydrogen bonding.

C=O Stretching: This region is particularly informative. Two distinct, strong C=O stretching bands are expected. The band at higher wavenumber (typically 1750-1780 cm⁻¹ for an acyl chloride) corresponds to the C2-carbonyl group. The second band, at a lower frequency (around 1640-1660 cm⁻¹), is assigned to the C4=O stretching vibration of the pyridone ring. Its lower frequency is a result of conjugation and participation in hydrogen bonding.

C=C and C=N Stretching: Vibrations associated with the pyridine ring (C=C and C=N stretching) appear as a series of sharp bands in the 1400-1620 cm⁻¹ region.

IR spectra of the related chelidamic acid show characteristic absorptions for the carboxylic acid O-H group, the pyridone N-H group, and the various C=O and ring vibrations, confirming these general assignments. chemicalbook.com

Table 3: Key Vibrational Frequencies for a 4-Pyridone-2-carbonyl Scaffold

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| ν(N-H) | Pyridone N-H (H-bonded) | 2800 - 3200 | Medium, Broad |

| ν(C=O) | Acyl Chloride | 1750 - 1780 | Strong |

| ν(C=O) | Pyridone C4=O | 1640 - 1660 | Very Strong |

| ν(C=C) / ν(C=N) | Pyridine Ring | 1400 - 1620 | Medium to Strong, Multiple Bands |

| δ(N-H) | N-H Bending | ~1550 | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. It is particularly useful for studying conjugated systems and can provide valuable information about the tautomeric equilibrium of 4-hydroxypyridine derivatives in different environments.

The position of the maximum absorbance (λmax) in a UV-Vis spectrum is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Different tautomers possess distinct electronic structures and, therefore, different UV-Vis spectra.

Detailed Research Findings:

The tautomeric equilibrium between 4-hydroxypyridine (the "enol" form) and 4-pyridone (the "keto" form) is central to the electronic properties of these molecules. chemtube3d.com

4-Hydroxypyridine Tautomer: This form possesses a true aromatic pyridine ring. Its UV-Vis spectrum is expected to resemble that of substituted pyridines, with π→π* transitions typically occurring at shorter wavelengths (e.g., ~250-270 nm).

4-Pyridone Tautomer: This form is a vinylogous amide and possesses a cross-conjugated electronic system rather than a simple aromatic ring. This extended conjugation lowers the HOMO-LUMO gap, resulting in a characteristic π→π* absorption band at a significantly longer wavelength, often above 300 nm. semanticscholar.org Carbonyl groups also exhibit weak n→π* transitions, which may appear as a shoulder on the main absorption band. masterorganicchemistry.com

This distinct spectral difference allows for the quantitative determination of the tautomeric ratio in various solvents. semanticscholar.org The equilibrium is highly sensitive to the solvent environment, a phenomenon known as solvatochromism . In nonpolar solvents, the less polar 4-hydroxypyridine tautomer may be more prevalent. However, in polar and protic solvents, the more polar 4-pyridone tautomer is strongly favored due to its larger dipole moment and its ability to act as both a hydrogen-bond donor (N-H) and acceptor (C=O). chemtube3d.comnih.gov This shift in equilibrium upon changing the solvent is readily observed as a change in the relative intensities of the corresponding absorption bands in the UV-Vis spectrum.

Table 4: Typical UV-Vis Absorption Maxima (λmax) for 4-Hydroxypyridine Tautomers

| Tautomer | Electronic Structure | Typical λmax (nm) | Solvent Preference |

|---|---|---|---|

| 4-Hydroxypyridine | Aromatic | ~260 nm | Nonpolar (e.g., Cyclohexane) |

| 4-Pyridone | Cross-conjugated | >300 nm | Polar (e.g., Water, Ethanol) |

Compound Reference Table

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the calculation of a precise molecular formula. nih.gov For this compound (Molecular Formula: C₆H₄ClNO₂), the expected exact mass can be calculated and compared against the experimental value to confirm its identity with a high degree of confidence.

The fragmentation of this compound under mass spectrometry conditions, such as collision-induced dissociation (CID), provides valuable structural information. The fragmentation pattern is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The process typically begins with the ionization of the molecule to form a molecular ion (M⁺). This energetically unstable ion then undergoes fragmentation into smaller, charged ions and neutral radicals. chemguide.co.uk

Based on the structure of this compound, a plausible fragmentation pathway can be proposed. The acyl chloride group is a primary site for fragmentation. A common initial fragmentation step for acyl chlorides is the loss of a chlorine radical (Cl•), leading to the formation of a stable acylium ion. Another significant fragmentation pathway involves the loss of a carbon monoxide (CO) molecule from the acylium ion. libretexts.org The pyridine ring itself can also undergo characteristic cleavages.

Table 1: Proposed High-Resolution Mass Spectrometry Fragmentation Data for this compound

| Proposed Fragment Ion | Chemical Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | [C₆H₄ClNO₂]⁺ | 156.9931 | Molecular Ion |

| [M-Cl]⁺ | [C₆H₄NO₂]⁺ | 122.0242 | Loss of Chlorine radical |

| [M-COCl]⁺ | [C₅H₄NO]⁺ | 94.0293 | Loss of Chloroformyl radical |

Note: This table represents a theoretical fragmentation pattern based on established chemical principles. Actual experimental results may vary based on instrument conditions.

Analysis of Non-Covalent Interactions via Hirshfeld Surface Analysis and Related Techniques

Hirshfeld Surface Analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scienceopen.comresearchgate.net This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. nih.gov By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of non-covalent interactions emerges. nih.gov

For derivatives of 4-hydroxypyridine, the crystal packing is stabilized by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and potentially π-π stacking. nih.govnih.gov The presence of a hydroxyl group, a carbonyl group, and the pyridine nitrogen atom makes the molecule capable of acting as both a hydrogen bond donor and acceptor.

The analysis of the Hirshfeld surface generates a two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. mdpi.com The relative contributions of different types of contacts can be quantified, providing insight into the dominant forces governing the supramolecular architecture. For pyridine derivatives, H···H, O···H, and C···H contacts are typically the most significant. nih.gov Red spots on the dnorm surface indicate close intermolecular contacts, which are characteristic of hydrogen bonds and other strong interactions. nih.gov

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Pyridine Derivative

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.5% | Represents van der Waals forces and is the most abundant contact. nih.gov |

| O···H / H···O | 25.2% | Indicates the presence of significant hydrogen bonding involving the hydroxyl and carbonyl groups. nih.gov |

| C···H / H···C | 18.8% | Corresponds to weaker C-H···π or other weak hydrogen-bonding interactions. nih.gov |

| C···C | 4.5% | Suggests the presence of π-π stacking interactions between pyridine rings. |

| N···H / H···N | 3.1% | Highlights interactions involving the pyridine nitrogen atom, likely hydrogen bonds. nih.gov |

Note: The data in this table is representative of functionally similar pyridine derivatives and serves to illustrate the expected interactions for this compound. Specific percentages will vary based on the actual crystal structure.

The shape index and curvedness properties mapped onto the Hirshfeld surface can further elucidate specific interactions like π-π stacking, which are identified by characteristic adjacent red and blue triangles on the shape index map. mdpi.com These detailed investigations into non-covalent forces are crucial for understanding the physical properties of the compound and for the rational design of new crystalline materials. mdpi.com

Computational Chemistry and Theoretical Insights into 4 Hydroxypyridine 2 Carbonyl Chloride

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

DFT is a computational quantum mechanical modelling method used in chemistry, physics, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.

Optimization of Molecular Geometries and Conformers

This section would typically present the optimized three-dimensional structure of 4-Hydroxypyridine-2-carbonyl chloride, including key bond lengths, bond angles, and dihedral angles. Different possible conformers and their relative energies would also be discussed. Without specific studies, this information is not available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the chemical reactivity and electronic transitions of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability. No such data has been published for this compound.

Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. This information, which would be derived from DFT calculations, is currently unavailable for the target compound.

Time-Dependent DFT (TD-DFT) for Prediction of Electronic Absorption Spectra and Excited State Properties

TD-DFT is a method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. It provides information about the energies of electronic transitions and their corresponding oscillator strengths. No TD-DFT studies on this compound have been identified in the scientific literature.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is frequently used to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation barriers. This provides a deep understanding of reaction pathways and kinetics.

Energy Profiles and Activation Barriers for Key Transformations

This subsection would detail the energetic pathways for reactions involving this compound. This could include its synthesis, decomposition, or reactions with other molecules. The activation energies for these transformations, crucial for understanding reaction rates, are not available from published computational studies.

Charge Decomposition Analysis in Transition States

A detailed charge decomposition analysis of transition states specifically involving this compound is not extensively documented in the available scientific literature. However, the principles of such an analysis are crucial for understanding reaction mechanisms at a molecular level. Methods like Natural Bond Orbital (NBO) analysis are employed to translate complex wavefunctions from quantum chemical calculations into intuitive chemical concepts such as bonds, lone pairs, and atomic charges. uni-muenchen.dewebmo.net

NBO analysis provides a localized, Lewis-like picture of molecular bonding by transforming the canonical molecular orbitals, which are often delocalized across the entire molecule, into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewebmo.net This method allows for the quantification of electron density on specific atoms and in bonding orbitals. In the context of a transition state, a charge decomposition analysis would reveal how electron density shifts between atoms as reactants transform into products. It can elucidate the nature of bond-forming and bond-breaking processes and quantify donor-acceptor interactions, which are key to understanding reaction barriers and pathways. wisc.edu This type of analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, estimating their energetic significance through second-order perturbation theory. wisc.edu

Comparative Studies of Tautomeric Forms and Energetic Preferences

4-Hydroxypyridine (B47283) and its derivatives can exist in different tautomeric forms, primarily the 'hydroxy' (enol) form and the 'pyridone' (keto) form. chemtube3d.com Computational studies are essential for determining the energetic preferences and relative stability of these tautomers.

Ab initio calculations, which consider factors like geometry optimization, polarization functions, correlation energy, and zero-point vibrational energy, have been performed to investigate this equilibrium. wayne.edu For the parent molecules, these studies have established that 4-hydroxypyridine is more stable than its corresponding tautomer, 4-pyridone. wayne.edu The theoretical estimates indicate an energetic preference of 2.4 kcal/mol for the 4-hydroxypyridine form. wayne.edu This contrasts with the 2-pyridone/2-hydroxypyridine system, where the pyridone form is slightly more stable. wayne.edu

The presence of substituents on the pyridine (B92270) ring, such as the 2-carbonyl chloride group, can significantly influence the tautomeric equilibrium. unipd.itacs.org The electronic properties of the substituent can alter the aromaticity of the pyridine ring, which in turn affects the stability of the tautomers. unipd.it For instance, studies on hydroxypyridine-carboxylic acid derivatives, which are structurally related to the title compound, show that the position of the proton in the keto-enol system is correlated with the aromaticity of the ring. unipd.itacs.org These computational models help in understanding how different functional groups fine-tune the energetic balance between the tautomeric forms. acs.orgnih.gov

| Tautomeric Pair | More Stable Tautomer | Calculated Energy Difference (kcal/mol) |

|---|---|---|

| 4-Hydroxypyridine / 4-Pyridone | 4-Hydroxypyridine | 2.4 |

| 2-Hydroxypyridine / 2-Pyridone | 2-Pyridone | -0.3 |

Molecular Docking and Ligand Binding Studies (for derivative complexes)

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. las.ac.cn This method is instrumental in drug discovery and design. While docking studies on this compound itself are not specified, numerous studies have been conducted on its derivatives, particularly carboxamides and other substituted hydroxypyridines, to explore their potential as therapeutic agents. nih.govmdpi.comnih.gov

These studies reveal that hydroxypyridine derivatives can effectively bind to the active sites of various enzymes through a network of interactions. For example, docking studies of novel 3-hydroxypyridine-4-one derivatives as acetylcholinesterase (AChE) inhibitors have identified key binding interactions. nih.gov In one such study, the phenyl group of a ligand formed hydrophobic interactions with Trp285 and Tyr340 residues in the AChE active site. nih.gov Furthermore, π-cation interactions were observed between the nitrogen of the piperidine (B6355638) ring and Phe294, as well as between an amine linker and Trp85. nih.gov

Similarly, docking of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives (structurally related to hydroxypyridines) with the phosphatidylinositol 3-kinase (PI3Kα) enzyme showed that these compounds occupy the binding site and interact with crucial residues. mdpi.com Pyridine carboxamide derivatives have also been investigated as urease inhibitors, with docking studies helping to elucidate the binding mode of the most potent inhibitors within the enzyme's active site. nih.gov These computational models are crucial for understanding structure-activity relationships and guiding the synthesis of more effective enzyme inhibitors.

| Derivative Class | Protein Target | Key Observed Interactions | Reference Amino Acid Residues |

|---|---|---|---|

| 3-Hydroxypyridine-4-one derivatives | Acetylcholinesterase (AChE) | Hydrophobic interactions, π-cation interactions | Trp85, Tyr123, Trp285, Phe294, Tyr336, Tyr340 |

| N-phenyl-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Engagement with key binding site residues | Not specified |

| Pyridine carboxamide derivatives | Urease | Binding within the active site | Not specified |

| Dihydropyridine (B1217469) derivatives | JAK-2 | Identification of binding modes for anticancer activity | Not specified |

Applications of 4 Hydroxypyridine 2 Carbonyl Chloride in Complex Organic Synthesis

Utilization as a Versatile Acylating Reagent

Acyl chlorides are among the most reactive derivatives of carboxylic acids, widely employed for the synthesis of esters and amides through reactions with alcohols and amines, respectively. libretexts.orgchemguide.co.uk The reaction involves the nucleophilic substitution of the chlorine atom, which is an excellent leaving group, by the nucleophilic alcohol or amine. libretexts.org 4-Hydroxypyridine-2-carbonyl chloride serves as a highly effective acylating agent, facilitating the introduction of the 4-hydroxypyridine-2-carbonyl moiety into a wide range of substrates under mild conditions.

The reaction with amines (primary or secondary) is typically vigorous and exothermic, often conducted in the presence of a base to neutralize the hydrogen chloride byproduct, or by using an excess of the amine itself. chemguide.co.uk This leads to the formation of a stable amide bond, a fundamental linkage in countless biologically active molecules and materials.

Similarly, the esterification of alcohols using this compound proceeds efficiently. While the direct esterification of carboxylic acids with alcohols often requires harsh conditions or specific catalysts, the use of an acyl chloride like this compound provides a reliable and high-yielding alternative. orgsyn.orgnih.gov The reaction is frequently catalyzed by a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), which forms a highly reactive acylpyridinium intermediate. orgsyn.orgnih.gov

The versatility of this reagent is demonstrated by its compatibility with a wide array of nucleophiles, enabling the synthesis of diverse libraries of amides and esters for applications in medicinal chemistry and materials science.

Table 1: Examples of Acylation Reactions with this compound

| Nucleophile | Product Type | General Reaction Scheme |

|---|---|---|

| Primary Amine (R-NH₂) | Secondary Amide | Py-COCl + 2 R-NH₂ → Py-CONH-R + R-NH₃⁺Cl⁻ |

| Secondary Amine (R₂NH) | Tertiary Amide | Py-COCl + 2 R₂NH → Py-CONR₂ + R₂NH₂⁺Cl⁻ |

| Alcohol (R-OH) | Ester | Py-COCl + R-OH (Base)→ Py-COOR + Base-H⁺Cl⁻ |

| Thiol (R-SH) | Thioester | Py-COCl + R-SH (Base)→ Py-COSR + Base-H⁺Cl⁻ |

This table illustrates the general reactions of this compound (represented as Py-COCl) with various nucleophiles to form amides, esters, and thioesters.

Building Block for Heterocyclic Scaffolds and Architectures

Heterocyclic compounds are foundational to medicinal chemistry, with pyridine-containing structures being particularly prevalent in pharmacologically active agents. sigmaaldrich.com this compound is a valuable heterocyclic building block, providing a pre-functionalized pyridine (B92270) core that can be readily incorporated into more complex polycyclic systems. aksci.comdiscofinechem.com The term "building block" signifies that the core scaffold of the molecule is retained and elaborated upon during a synthetic sequence.

The reactivity of the acyl chloride at the 2-position and the hydroxyl group at the 4-position (or its tautomeric pyridone form) allows for sequential or orthogonal chemical modifications. For instance, the acyl chloride can be used to link the pyridine ring to another molecular fragment via an amide or ester bond, after which the hydroxyl group can be modified, or the ring itself can participate in further reactions. This step-wise approach is crucial for the controlled construction of complex target molecules.

Synthetic strategies often involve the initial acylation reaction, followed by intramolecular cyclization reactions to form fused heterocyclic systems. For example, by reacting this compound with a bifunctional nucleophile (e.g., an amino alcohol), an intermediate is formed that can subsequently undergo a ring-closing reaction to yield a bicyclic or tricyclic scaffold, a common motif in natural products and pharmaceuticals. The synthesis of substituted 3,4-dihydro-2(1H)-pyridones, for example, highlights the use of pyridine derivatives as key intermediates for more complex structures. nih.gov

Table 2: Heterocyclic Architectures Accessible from Pyridine Building Blocks

| Pyridine Precursor Type | Reaction Partner(s) | Resulting Heterocyclic System |

|---|---|---|

| Aminopyridine | Diketone | Pyrido[1,2-a]pyrimidine |

| Hydroxypyridone | Aldehyde, Meldrum's Acid | Pyrano[3,2-c]pyridine researchgate.net |

| Pyridine Dicarboxylic Acid | Metal Ions | Pyridine-based Metal-Organic Framework thegoodscentscompany.com |

| Substituted Pyridine | Ammonia (B1221849), 1,3-Diketone | Substituted 4-Hydroxypyridines google.com |

This table shows examples of how functionalized pyridine precursors can be used as building blocks to construct more complex heterocyclic systems.

Role in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity from simple precursors. nih.govmdpi.com Cascade reactions, similarly, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring without the isolation of intermediates. researchgate.net

Given its high reactivity, this compound is an excellent candidate for participation in such processes. It can serve as the "activated" component in an MCR, reacting rapidly with a nucleophile like an amine or alcohol in the first step. The resulting amide or ester intermediate, which still contains the functionalized pyridine ring, can then participate in subsequent transformations within the same pot.

For example, in a hypothetical MCR, this compound could react with an amino acid and an isocyanide in a Ugi-type reaction. The initial acylation of the amino acid would be followed by condensation with the isocyanide and the formation of a complex peptide-like structure containing the 4-hydroxypyridine (B47283) moiety. The synthesis of various dihydropyridine (B1217469) derivatives through one-pot, four-component reactions demonstrates the power of MCRs in constructing pyridine-based heterocycles. nih.gov

Table 3: Overview of Relevant Multicomponent Reactions (MCRs)

| MCR Name | No. of Components | Typical Reactants | Primary Product Class |

|---|---|---|---|

| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | 3 | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Hantzsch Dihydropyridine Synthesis | 4 | Aldehyde, Ammonia, 2 equiv. β-Ketoester | Dihydropyridine acs.orgacs.org |

| Strecker Amino Acid Synthesis | 3 | Aldehyde/Ketone, Ammonia/Amine, Cyanide Source | α-Amino Nitrile / α-Amino Acid mdpi.com |

This table summarizes prominent multicomponent reactions that are used to build complex molecules, highlighting the types of starting materials that could potentially include or react with this compound or its derivatives.

Precursor for Advanced Materials and Functional Molecules